

The Early Discovery and Development of Azosemide: A Technical Overview

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Compound of Interest

Compound Name: Azosemide

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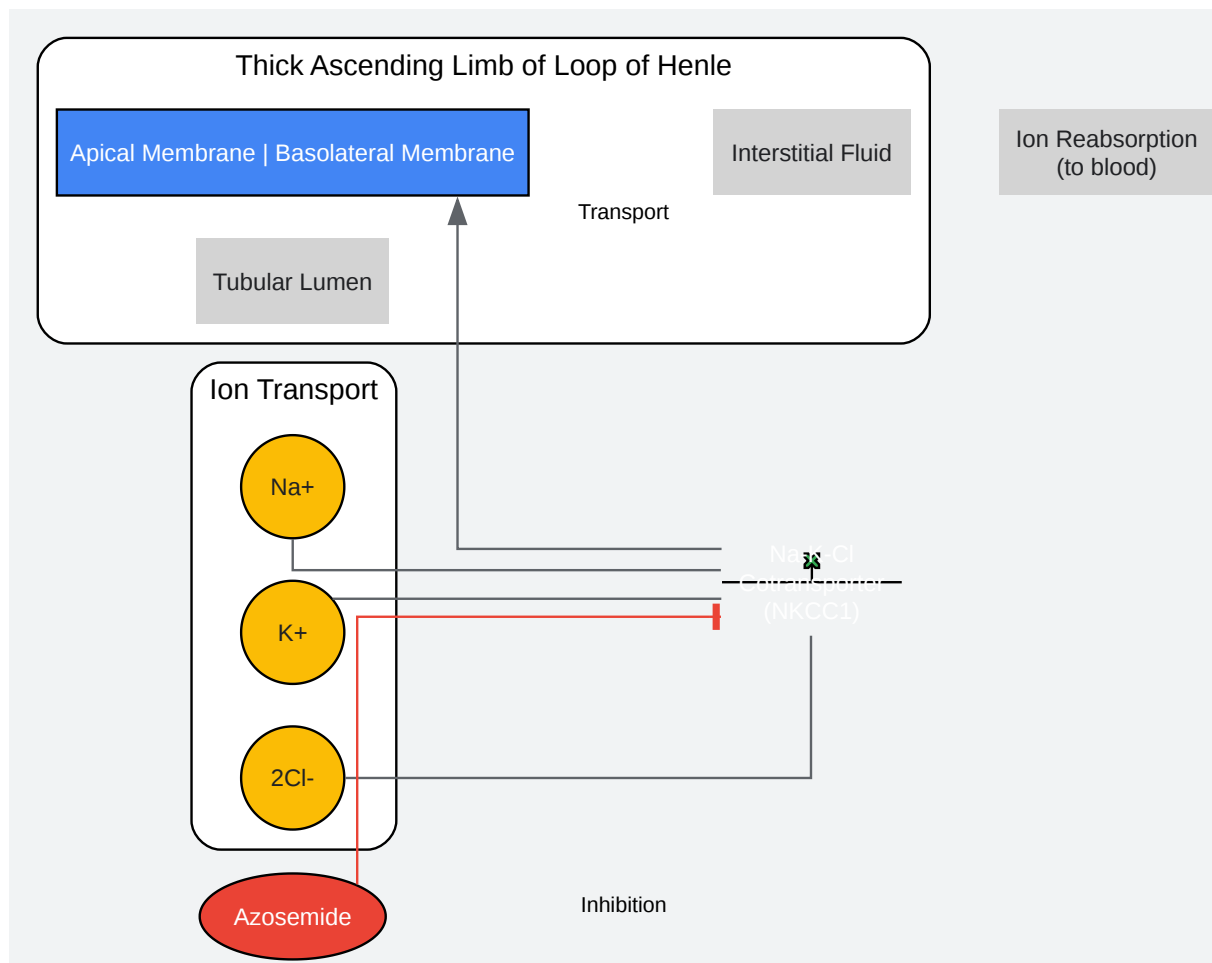
Introduction

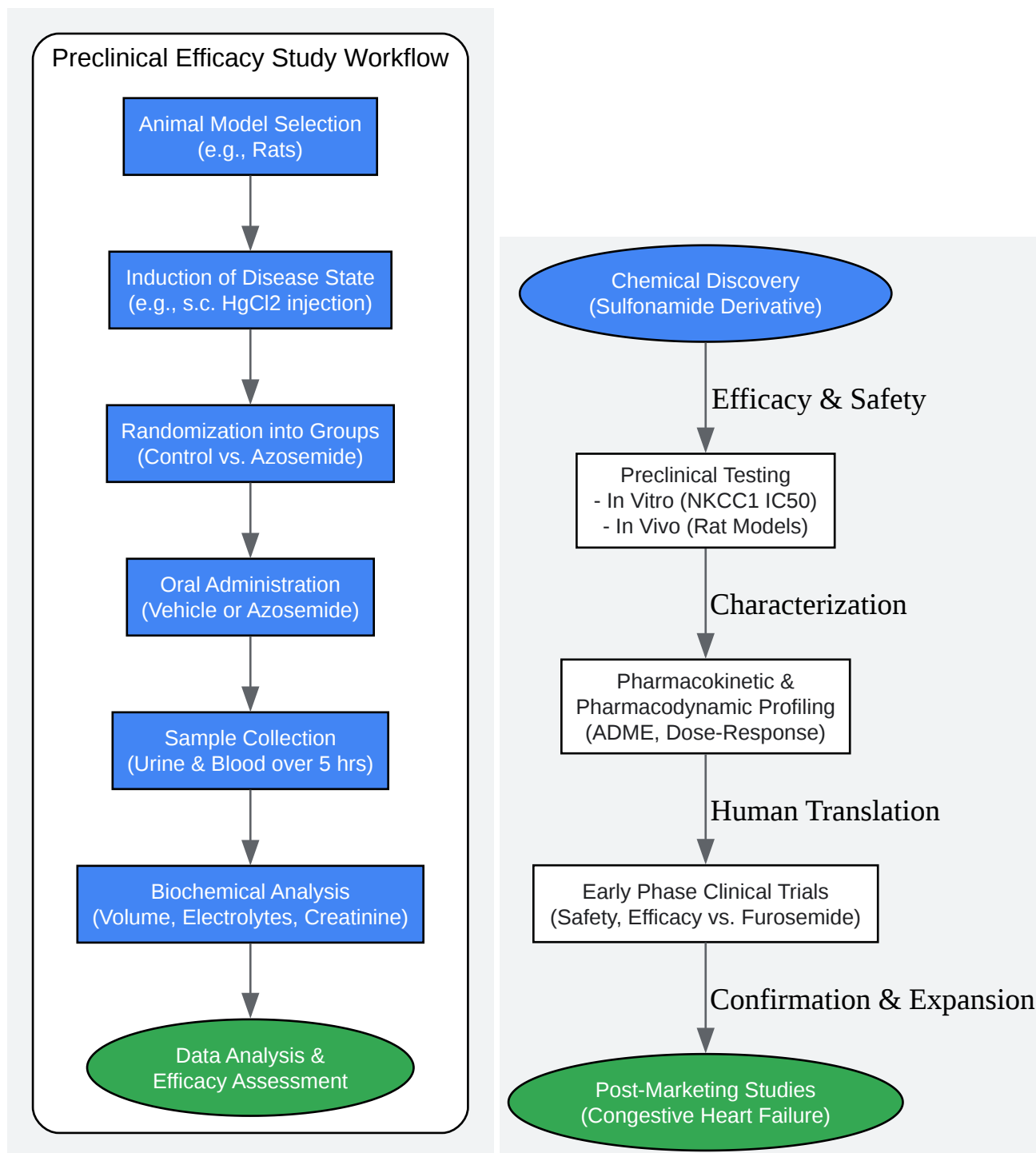
Azosemide is a potent high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal dysfunction, and liver cirrhosis, as well as for the treatment of hypertension.[1] Chemically, it is a monosulfamyl diuretic belonging to the sulfonamide class and is structurally characterized as a benzenesulfonamide substituted with chlorine, (2-thienylmethyl)amino, and 1H-tetrazol-5-yl groups.[2][3] First brought to market in 1981 by Boehringer Mannheim, **Azosemide**'s development marked an advancement in diuretic therapy, offering a distinct pharmacokinetic profile compared to its predecessors like furosemide.[4][5] This technical guide provides an in-depth look at the core aspects of its early discovery and development, focusing on its mechanism of action, pharmacokinetics, and the foundational preclinical and clinical studies that established its therapeutic utility.

Mechanism of Action

The primary diuretic effect of **Azosemide** is achieved through the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter, specifically the NKCC1 isoform, located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][6] The resulting increase in luminal ion concentration creates an osmotic gradient that retains water within the tubule, leading to significant diuresis.[6] This action effectively reduces the volume of fluid in the blood vessels, which in turn lowers blood pressure and alleviates edema.[1]

While the exact mechanism of action was not fully understood in its earliest descriptions, it was clear that **Azosemide** acts on both the medullary and cortical segments of the thick ascending limb of the loop of Henle.^[7] In vitro studies have since clarified its potent inhibitory effect, with IC₅₀ values of 0.246 μ M for the human NKCC1A splice variant and 0.197 μ M for the NKCC1B variant.^[8]





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